1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one
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Overview
Description
1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then combined through a series of reactions such as Michael addition, Dieckmann cyclization, and decarboxylation . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the leaving group.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and inflammatory conditions.
Biological Research: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to active sites, affecting the function of the target molecules .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and sulfonyl-containing molecules. Compared to these, 1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include:
- 1-methyl-4-piperidone
- 4-methylpiperidine
- 1,3,4-thiadiazole derivatives .
Properties
IUPAC Name |
1-[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S/c1-14-8-10-23(11-9-14)29(26,27)21-17(4)22-24(18(21)5)20(25)13-28-19-7-6-15(2)12-16(19)3/h6-7,12,14H,8-11,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNKEIHWHOAXOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)COC3=C(C=C(C=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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